4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is a complex organic compound that features a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions. One common method involves using iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach employs microwave-assisted synthesis in an ionic liquid medium, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often utilizes continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the nitrile and dioxo groups.
Benzothiadiazine: A related compound with a similar core structure but different functional groups.
Benzoxazole: Another heterocyclic compound with an oxygen atom in place of sulfur.
Uniqueness
4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90687-60-8 |
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Molecular Formula |
C14H8N2O2S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(1,3-dioxo-1,2-benzothiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N2O2S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)19(16)18/h1-8H |
InChI Key |
QQYNZCJHWYEQRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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